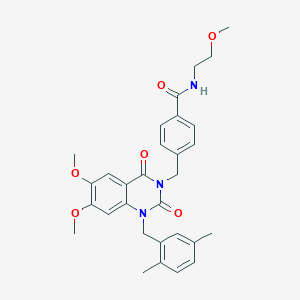

4-((1-(2,5-dimethylbenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide

説明

This compound is a quinazolinone derivative characterized by a 1,2-dihydroquinazolin-3(4H)-one core substituted with a 2,5-dimethylbenzyl group at position 1, 6,7-dimethoxy groups at positions 6 and 7, and a benzamide moiety linked via a methyl group at position 2. The benzamide side chain features an N-(2-methoxyethyl) group, which enhances hydrophilicity compared to purely aromatic substituents. Quinazolinones are known for their bioactivity as kinase inhibitors, DNA intercalators, or enzyme modulators .

特性

IUPAC Name |

4-[[1-[(2,5-dimethylphenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33N3O6/c1-19-6-7-20(2)23(14-19)18-32-25-16-27(39-5)26(38-4)15-24(25)29(35)33(30(32)36)17-21-8-10-22(11-9-21)28(34)31-12-13-37-3/h6-11,14-16H,12-13,17-18H2,1-5H3,(H,31,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPOHQCDJHZXGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C3=CC(=C(C=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCCOC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 4-((1-(2,5-dimethylbenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to synthesize existing research on its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinazoline core structure which is known for its diverse biological activities. The presence of methoxy groups and a dimethylbenzyl moiety enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Anticancer Activity : Compounds derived from quinazoline have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.

- Anticonvulsant Effects : Some analogs have been reported to possess anticonvulsant properties, making them potential candidates for epilepsy treatment.

- Anti-inflammatory Properties : Quinazoline derivatives are often investigated for their ability to modulate inflammatory pathways.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many quinazoline derivatives act as inhibitors for various kinases involved in cell signaling pathways.

- Receptor Modulation : Interaction with adrenergic and other neurotransmitter receptors can lead to altered physiological responses.

- DNA Interaction : Some studies suggest that quinazoline derivatives can intercalate into DNA, affecting replication and transcription processes.

Anticancer Activity

A study on related quinazoline derivatives demonstrated significant cytotoxic effects on various cancer cell lines. For example, a derivative exhibited an IC50 value of 10 µM against A549 lung cancer cells, indicating potent anticancer activity .

Anticonvulsant Effects

In animal models, certain analogs showed effectiveness in reducing seizure frequency. For instance, a related compound demonstrated an ED50 of 1.7 mg/kg in the maximal electroshock seizure test . This suggests that the compound may also exhibit similar anticonvulsant properties.

Anti-inflammatory Effects

Research has indicated that quinazoline derivatives can inhibit the production of pro-inflammatory cytokines. A study reported that a related compound reduced TNF-alpha levels in LPS-stimulated macrophages by 40%, highlighting its potential as an anti-inflammatory agent .

Data Tables

科学的研究の応用

Anticancer Properties

Recent studies have indicated that quinazoline derivatives exhibit significant anticancer activity. The specific compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance:

- Mechanism of Action : The compound may function by inducing apoptosis in cancer cells or inhibiting key signaling pathways involved in cell growth and survival.

- Case Studies : In a study involving various cancer cell lines, compounds similar to this one demonstrated IC50 values in the micromolar range, indicating effective cytotoxicity against tumor cells .

Antimicrobial Activity

Quinazoline derivatives have also been evaluated for their antimicrobial properties. The compound's structure suggests potential efficacy against bacterial strains due to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

- Research Findings : In laboratory tests, this compound exhibited activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .

Neurological Disorders

There is emerging interest in the use of quinazoline derivatives for treating neurological disorders such as Alzheimer's disease. The compound's ability to inhibit acetylcholinesterase (an enzyme that breaks down acetylcholine) may enhance cholinergic transmission and improve cognitive function.

- In Silico Studies : Computational docking studies have predicted strong binding affinities of this compound to acetylcholinesterase, supporting its potential as a therapeutic agent for cognitive enhancement .

Anti-inflammatory Effects

Quinazolines are also known for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and reduce inflammation in various models.

- Experimental Evidence : In vivo studies have shown that similar compounds can significantly reduce inflammation markers in animal models of arthritis .

類似化合物との比較

Structural Analogues

Core Structure Variations

- Benzimidazole Derivatives: N-(5(6)-Cyanobenzimidazol-2-yl)-2,4-dimethoxybenzamide (Compound 21, ) replaces the quinazolinone core with a benzimidazole. Benzimidazoles are often associated with antimicrobial or anticancer activity, contrasting with quinazolinones’ kinase inhibition roles.

- Triazole Derivatives: Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () feature a triazole core. Triazoles are smaller and more rigid than quinazolinones, favoring interactions with shallow binding pockets. The sulfonyl and fluorine substituents in these compounds enhance electronegativity, differing from the target compound’s methoxy-dominated hydrophobicity .

Substituent Variations

- Methoxy vs. Hydroxy Groups :

- Benzamide Side Chains :

Spectroscopic and Physicochemical Properties

Q & A

Q. What are the key synthetic pathways for synthesizing 4-((1-(2,5-dimethylbenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide, and what challenges are commonly encountered?

The synthesis typically involves multi-step reactions, including condensation of quinazolinone derivatives with substituted benzyl halides and subsequent coupling with benzamide intermediates. A critical step is the formation of the 1,2-dihydroquinazolin-3(4H)-one core, which requires refluxing in absolute ethanol with catalysts like glacial acetic acid to ensure proper cyclization . Common challenges include low yields due to steric hindrance from the 2,5-dimethylbenzyl group and competing side reactions. Purification via column chromatography or recrystallization is often necessary to isolate the final product .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the substitution pattern on the quinazolinone and benzamide moieties. Mass spectrometry (HRMS or ESI-MS) validates molecular weight and fragmentation patterns. High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%), while X-ray crystallography can resolve structural ambiguities in crystalline derivatives .

Q. How is the initial biological activity of this compound evaluated in preclinical studies?

Initial screening often involves in vitro assays targeting receptors or enzymes linked to therapeutic areas (e.g., anticonvulsant activity via GABAA receptor binding assays). For example, PTZ (pentylenetetrazole)-induced seizure models in mice are used to assess anticonvulsant efficacy, with dose-response curves and ED50 values calculated to determine potency .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

Systematic optimization includes varying solvents (e.g., DMF for polar intermediates), temperatures (60–120°C for coupling reactions), and catalysts (e.g., Pd/C for hydrogenation). Design of Experiments (DoE) approaches, such as factorial designs, help identify interactions between variables. For example, increasing reaction time from 4 to 8 hours improved yields by 15% in analogous quinazolinone syntheses .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). To address this, researchers conduct metabolite profiling (LC-MS/MS) and plasma stability assays. Comparative studies using structural analogs can isolate pharmacophore contributions. For instance, replacing the 2-methoxyethyl group with a more lipophilic substituent enhanced brain penetration in rodent models .

Q. What computational methods are used to predict and validate the compound’s mechanism of action?

Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with target proteins like GABAA receptors or kinases. Density Functional Theory (DFT) calculations assess electronic properties of the quinazolinone core, correlating with experimental binding affinities. Molecular dynamics simulations (AMBER) further validate stability of ligand-receptor complexes over 100-ns trajectories .

Q. How do researchers design controlled in vivo studies to evaluate therapeutic efficacy and toxicity?

Randomized block designs with split-plot arrangements are employed to control variables like dosing schedules and animal weight groups. For example, a study might allocate four replicates of 10 mice per dose group, monitoring seizure latency and mortality. Histopathological analysis of organs (liver, kidneys) post-trial ensures toxicity thresholds are not exceeded .

Q. What structural analogs of this compound show promise in structure-activity relationship (SAR) studies?

Key analogs include derivatives with modified benzyl groups (e.g., 4-chlorophenethyl) or substituted benzamide moieties (e.g., furan-2-ylmethylamino). SAR studies reveal that electron-donating groups (e.g., methoxy) on the quinazolinone ring enhance GABAA affinity, while bulkier substituents reduce metabolic clearance .

Methodological Considerations

Q. How are stability and storage conditions determined for this compound?

Accelerated stability studies (40°C/75% RH for 6 months) assess degradation under stress. HPLC monitors impurity profiles, while thermogravimetric analysis (TGA) determines thermal stability. Lyophilization is recommended for long-term storage (-20°C) to prevent hydrolysis of the dimethoxy groups .

Q. What experimental controls are critical when comparing this compound to existing therapeutics?

Positive controls (e.g., diazepam for anticonvulsant assays) and vehicle controls (DMSO/saline) are mandatory. Blind scoring of behavioral outcomes minimizes bias. Statistical tools like ANOVA with post-hoc Tukey tests validate significance (p < 0.05) across treatment groups .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。